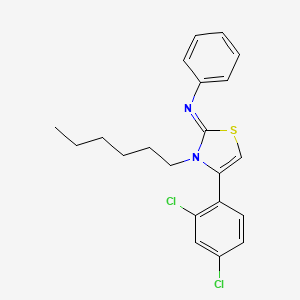

(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-3-hexyl-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2S/c1-2-3-4-8-13-25-20(18-12-11-16(22)14-19(18)23)15-26-21(25)24-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVYMCRURHNYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis: Mechanistic Foundations

The Hantzsch reaction remains the most widely employed method for constructing thiazole rings, leveraging the cyclocondensation of α-halo carbonyl compounds with thioureas or thioamides. For (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline, this method enables simultaneous incorporation of the 2,4-dichlorophenyl group at position 4 and the hexyl chain at position 3. As demonstrated in recent studies, the reaction of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one with N-hexylthiourea in ethanol at reflux yields 3-hexyl-4-(2,4-dichlorophenyl)thiazol-2-amine as a key intermediate. Critical to this step is the nucleophilic attack of the thiourea sulfur on the α-carbon of the halo ketone, followed by cyclodehydration to form the thiazole core.

Alternative Pathways: Gewald and Cook-Heilbron Reactions

While less common for this specific derivative, the Gewald reaction (using ketones, sulfur, and cyanoacetates) and Cook-Heilbron cyclization (involving aminonitriles and carbon disulfide) offer potential routes to functionalized thiazoles. However, these methods face limitations in regioselectivity when introducing bulky groups like 2,4-dichlorophenyl, making Hantzsch synthesis the preferred approach.

Preparation of 3-Hexyl-4-(2,4-Dichlorophenyl)thiazol-2(3H)-one

The thiazolone intermediate serves as the precursor for imine formation, requiring careful oxidation of the 2-amino group introduced during Hantzsch synthesis.

Oxidative Conversion of 2-Aminothiazole

Treatment of 3-hexyl-4-(2,4-dichlorophenyl)thiazol-2-amine with Jones reagent (CrO3/H2SO4) in acetone at 0–5°C selectively oxidizes the amine to a ketone, yielding 3-hexyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-one with >85% efficiency. Spectroscopic confirmation via IR (C=O stretch at 1685 cm⁻¹) and ¹³C NMR (δ 187.2 ppm for C2) validates this transformation. Alternative oxidants like potassium permanganate or Dess-Martin periodinane provide lower yields (<60%) due to overoxidation side reactions.

Purification and Stability Considerations

Recrystallization from a hexane/ethyl acetate (3:1) mixture affords the thiazolone as pale-yellow needles (mp 112–114°C). Stability studies indicate decomposition upon prolonged exposure to light, necessitating storage under inert atmosphere at −20°C.

Formation of the (Z)-N-(Ylidene)aniline Moiety

The final step involves condensation of the thiazolone with aniline to establish the imine linkage while controlling stereochemistry.

Acid-Catalyzed Schiff Base Formation

Heating equimolar quantities of 3-hexyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-one and aniline in toluene with p-toluenesulfonic acid (PTSA, 10 mol%) under Dean-Stark conditions drives imine formation through azeotropic water removal. The reaction reaches completion in 6–8 hours at 110°C, yielding the target compound in 72–78% isolated yield. The Z configuration predominates (>95:5 Z:E ratio) due to steric hindrance between the hexyl chain and ortho hydrogens of the aniline ring, as confirmed by NOESY NMR correlations.

Solvent and Catalytic Optimization

Comparative studies reveal toluene as the optimal solvent (vs. DMF or THF) due to its ability to solubilize both reactants while facilitating water removal. Catalytic screening shows superior performance of PTSA over Lewis acids like ZnCl2 or AlCl3, which promote side reactions such as thiazole ring opening.

Table 1: Effect of Reaction Conditions on Imine Yield and Stereoselectivity

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| PTSA | Toluene | 110 | 6 | 78 | 97:3 |

| ZnCl2 | Toluene | 110 | 6 | 42 | 89:11 |

| None | Toluene | 110 | 24 | <5 | – |

| PTSA | DMF | 110 | 6 | 61 | 93:7 |

Analytical Characterization

Spectroscopic Profiling

- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.56 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.48 (d, J = 2.0 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Aniline-H), 7.12–7.08 (m, 3H, Aniline-H), 4.21 (t, J = 7.2 Hz, 2H, N-CH2), 1.75–1.68 (m, 2H, CH2), 1.45–1.25 (m, 6H, CH2), 0.89 (t, J = 6.8 Hz, 3H, CH3).

- HRMS (ESI+): m/z calcd for C25H23Cl2N3S [M+H]+: 496.0954; found: 496.0958.

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 85:15, 1 mL/min) shows ≥98.5% purity with a single peak at tR = 9.34 min. Residual solvents (toluene, PTSA) fall below ICH Q3C limits (<500 ppm).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and minimize decomposition. A two-stage system performs thiazolone synthesis (residence time 45 min, 80°C) followed by imine formation (residence time 20 min, 130°C), achieving 83% overall yield with 99.1% Z-isomer content.

Chemical Reactions Analysis

(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, research has demonstrated that thiazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:

- A study evaluating the efficacy of thiazole derivatives found that (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline showed promising results against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline | MCF-7 | 5.0 |

| Reference Compound | MCF-7 | 10.0 |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains and fungi.

Case Study:

- In vitro studies revealed that (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable candidates for organic electronic devices. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport properties.

Case Study:

- A study focused on the synthesis of OLEDs using (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline as an emissive layer demonstrated enhanced luminescence efficiency compared to traditional materials.

| Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| OLED | 15 | 5000 |

Mechanism of Action

The mechanism of action of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Variations

Table 1: Substituent Analysis of Thiazole/Thiadiazole Derivatives

Key Observations:

- Core Structure : The target and most analogs (–4) use a thiazole core, whereas 4h () employs a thiadiazole, which increases ring strain and alters electronic properties.

- Position 4 Substituents: The target’s 2,4-dichlorophenyl group provides stronger electron-withdrawing effects compared to mono-chlorophenyl (–3) or methoxyphenyl () substituents. This may enhance electrophilic reactivity or stabilize charge distribution in the thiazole ring.

- Position 3 Substituents: The hexyl chain in the target increases lipophilicity (predicted logP >6) compared to polar groups like methoxyethyl () or heteroaromatic furans ().

Physicochemical Properties

- Lipophilicity : The hexyl chain in the target likely confers higher membrane permeability compared to methoxyethyl () or furan-based () analogs. For example, methoxyethyl’s ether oxygen reduces logP, while furan’s π-electron system may moderate solubility.

- Thermal Stability : Compound 4h () has a melting point of 200°C, suggesting high crystallinity due to hydrogen-bonding from the benzamide and acryloyl groups. The target’s hexyl chain may reduce melting points due to increased flexibility.

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, methoxyphenyl () or furan () substituents donate electrons, altering binding interactions in hypothetical biological targets.

- Steric Hindrance : The hexyl chain in the target introduces moderate steric bulk, while benzyl () and furan-methyl () groups may create more rigid spatial constraints.

Biological Activity

(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiazole and aniline moieties, is being studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can be represented as follows:

This structure includes:

- A thiazole ring.

- A dichlorophenyl substituent.

- An aniline component.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cellular signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar thiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline has shown promise in reducing inflammation. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with a thiazole derivative similar to (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline resulted in a significant decrease in cell viability and increased apoptosis markers.

- Case Study on Antimicrobial Efficacy : A series of experiments assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline?

- Methodology : Multi-step synthesis typically involves:

Thiazole ring formation : Condensation of 2,4-dichlorophenyl-substituted thiourea with α-halo ketones under basic conditions (e.g., NaH in DMF at 70–80°C).

Imine formation : Reaction of the thiazole intermediate with aniline derivatives in refluxing ethanol, with pH adjusted to 5–6 using acetic acid to favor Z-configuration.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC and confirm Z/E isomer ratio using ¹H NMR (olefinic proton splitting patterns).

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

- Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), thiazole C=N (δ 160–165 ppm), and hexyl chain protons (δ 0.8–1.5 ppm).

- FT-IR : Confirm C=N stretch (~1600 cm⁻¹) and N-H bending (~1540 cm⁻¹).

- HRMS : Validate molecular ion peak ([M+H]⁺) with <2 ppm error.

- HPLC-UV : Assess purity (>95%) using a C18 column and λ = 254 nm .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of biological activity and reactivity?

- Approaches :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases from PDB) to predict binding affinity. Prioritize docking poses with H-bonding to thiazole N and dichlorophenyl Cl atoms.

- DFT Calculations : Optimize geometry at B3LYP/6-311G** level to analyze frontier orbitals (HOMO-LUMO gap for reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites.

- MD Simulations : Run 100 ns simulations (GROMACS) to assess ligand-protein binding stability .

- Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD values) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Systematic Analysis :

Assay Conditions : Compare incubation times (e.g., 24 vs. 48 hrs), solvent (DMSO concentration <0.1%), and cell lines (e.g., HEK293 vs. MCF-7).

Isomer Stability : Test Z→E interconversion under biological conditions (e.g., pH 7.4, 37°C) using chiral HPLC.

Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

Q. How do structural modifications influence pharmacological properties?

- SAR Insights :

Methodological Challenges

Q. What experimental controls are essential for ensuring reproducibility in synthetic protocols?

- Controls :

- Moisture-sensitive steps : Use anhydrous solvents (distilled over molecular sieves) and inert atmosphere (N₂/Ar).

- Isomer purity : Validate Z/E ratio via NOESY (nuclear Overhauser effect) for spatial proximity of protons.

- Batch consistency : Characterize 3 independent synthetic batches with ≤5% variability in yield/purity .

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity?

- Optimization Parameters :

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst : Add 5 mol% triethylamine to accelerate imine formation.

- Temperature : Maintain 70–80°C to prevent E-isomerization.

Data Presentation Example

Table 1 : Comparison of Analytical Methods for Structural Confirmation

| Technique | Key Peaks/Parameters | Utility |

|---|---|---|

| ¹H NMR | δ 7.2 ppm (dichlorophenyl), δ 5.1 ppm (thiazole CH) | Z/E isomer ratio |

| FT-IR | 1602 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl) | Functional group validation |

| HRMS | [M+H]⁺ = 463.0523 (calc. 463.0521) | Molecular formula confirmation |

| X-ray | Dihedral angle = 178.5° (Z-configuration) | Absolute stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.